Ethanesulfonic acid, 2-((1,1-dioxido-6'-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9'-(9H)xanthen)-3'-yl)methylamino)-

Description

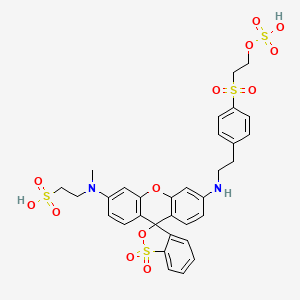

The compound Ethanesulfonic acid, 2-((1,1-dioxido-6'-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9'-(9H)xanthen)-3'-yl)methylamino)- is a highly specialized sulfonic acid derivative characterized by a complex spirocyclic architecture. Its structure includes:

Properties

CAS No. |

73384-97-1 |

|---|---|

Molecular Formula |

C32H32N2O13S4 |

Molecular Weight |

780.9 g/mol |

IUPAC Name |

2-[[1,1-dioxo-6'-[2-[4-(2-sulfooxyethylsulfonyl)phenyl]ethylamino]spiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3'-yl]-methylamino]ethanesulfonic acid |

InChI |

InChI=1S/C32H32N2O13S4/c1-34(16-18-49(37,38)39)24-9-13-27-30(21-24)46-29-20-23(8-12-26(29)32(27)28-4-2-3-5-31(28)50(40,41)47-32)33-15-14-22-6-10-25(11-7-22)48(35,36)19-17-45-51(42,43)44/h2-13,20-21,33H,14-19H2,1H3,(H,37,38,39)(H,42,43,44) |

InChI Key |

AHAHQZNVJHFDEH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCS(=O)(=O)O)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NCCC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)C6=CC=CC=C6S(=O)(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Spirobenzoxathiole-Xanthen Core

- The spirocyclic core is typically synthesized by cyclization reactions involving benzoxathiole and xanthene derivatives.

- Oxidation to the 1,1-dioxido (sulfone) state is achieved using strong oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to avoid overoxidation.

- The spiro center formation involves intramolecular nucleophilic attack and ring closure, often catalyzed by acid or base depending on substrate reactivity.

Coupling of the Aminoalkyl Chains to the Spiro Core

- The aminoalkyl chains are linked to the spiro core through nucleophilic substitution or amide bond formation.

- Protection/deprotection strategies are employed to selectively functionalize amino groups without affecting sulfonic acid groups.

- The ethanesulfonic acid moiety is introduced by reaction with ethane sulfonyl chloride or via sulfonation of ethylamine derivatives.

Final Sulfation to Introduce Sulfooxy Groups

- The sulfooxy (–OSO3H) groups are introduced in the final steps by sulfation reactions using reagents such as chlorosulfonic acid or sulfur trioxide complexes.

- Reaction conditions are carefully controlled (low temperature, inert atmosphere) to prevent decomposition or side reactions.

Reaction Conditions and Purification

- Temperature: Most steps are conducted between 0°C to 80°C to balance reaction rate and stability.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for sulfonation and amination steps.

- pH Control: Acidic or neutral conditions are maintained to prevent hydrolysis of sulfooxy groups.

- Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are used to isolate pure intermediates and final product.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm structural integrity.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Spirocyclization | Acid/base catalysis, controlled heating | Formation of spirobenzoxathiole-xanthen core |

| 2 | Oxidation | m-CPBA or H2O2, low temperature | Conversion to 1,1-dioxido sulfone |

| 3 | Sulfonylation | Chlorosulfonic acid or SO3 complexes | Introduction of sulfonyl groups |

| 4 | Sulfation | Chlorosulfonic acid, SO3-pyridine complex | Formation of sulfooxy groups |

| 5 | Amination | Nucleophilic substitution or reductive amination | Attachment of aminoethylphenyl substituent |

| 6 | Coupling | Nucleophilic substitution, amide bond formation | Linking aminoalkyl chains to spiro core |

| 7 | Purification | HPLC, preparative TLC | Isolation of pure final compound |

Research Findings and Considerations

- The sulfooxy groups are highly sensitive to hydrolysis; thus, synthesis must minimize exposure to moisture.

- The spirocyclic core provides rigidity and steric protection, enhancing compound stability.

- Multi-step synthesis requires optimization of yields at each stage to ensure overall efficiency.

- Advanced analytical methods are essential for confirming the presence and position of sulfonic and sulfooxy groups.

- The compound’s complexity demands rigorous quality control to ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of simpler sulfonyl compounds.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfonyl compounds.

Scientific Research Applications

Chemical Synthesis and Catalysis

Pharmaceutical Intermediates

Ethanesulfonic acid is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role as a catalyst in polymerization and alkylation reactions is significant, aiding in the production of complex organic molecules. This compound participates in the electrolytic reduction of perrhenate solutions, which is crucial for producing certain metal compounds used in medicinal chemistry .

Table 1: Key Reactions Involving Ethanesulfonic Acid

| Reaction Type | Description | Example Applications |

|---|---|---|

| Polymerization | Acts as a catalyst for polymer formation | Production of plastics |

| Alkylation | Facilitates the addition of alkyl groups to molecules | Synthesis of pharmaceuticals |

| Electrolytic Reduction | Reduces perrhenate to rhenium metal | Metal recovery processes |

Material Science

Wire Enameling and Coatings

Ethanesulfonic acid is employed in wire enameling processes, where it contributes to the insulation properties of electrical wires. Additionally, it is used in the formulation of thermosetting resins, which are essential for creating durable coatings and adhesives .

Table 2: Applications in Material Science

| Application | Description | Benefits |

|---|---|---|

| Wire Enameling | Insulation for electrical wires | Enhanced electrical safety |

| Thermosetting Resins | Used in coatings and adhesives | High durability and heat resistance |

Environmental Applications

Disinfectants and Antiseptics

The compound exhibits bactericidal properties, making it effective as a disinfectant. It disrupts bacterial cell membranes, leading to cell death. This application is particularly relevant in healthcare settings where sterilization is critical .

Table 3: Environmental Applications

| Application | Mechanism | Use Cases |

|---|---|---|

| Disinfectants | Destroys bacterial cell membranes | Hospitals, laboratories |

| Antiseptics | Prevents infection by killing pathogens | Surgical procedures |

Research and Development

Biological Studies

Recent studies have explored the biological activities of compounds derived from ethanesulfonic acid. For instance, spiro compounds synthesized using this acid have shown potential in relaxing airway smooth muscle and reducing allergic responses in animal models .

Case Study: Spiro Compounds

A study demonstrated that certain spiro compounds derived from ethanesulfonic acid exhibited significant anti-inflammatory effects without crossing the blood-brain barrier, suggesting potential therapeutic applications for respiratory conditions .

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

Sulfonic Acid Derivatives as Buffers :

- MES and MOPS are widely used in biochemical assays due to their pH stability (pH 6.0–7.0) and minimal metal chelation . The target compound’s multiple sulfonic acid groups may enhance buffering capacity but could interfere with enzymatic systems .

Spirocyclic vs. Linear Architectures :

- Spirocyclic systems (e.g., the xanthene-benzoxathiole core) improve thermal and oxidative stability compared to linear ethanesulfonic acids like GenX . This structural feature may reduce environmental persistence, a major concern for PFAS alternatives .

Bioactivity and Toxicity :

- Coenzyme M’s thiol group enables redox activity in methane biosynthesis , while the target compound’s sulfooxy group may confer reactivity akin to sulfated steroids or heparins. However, sulfonic acid derivatives with large aromatic systems (e.g., xanthene) require toxicity screening for hepatic or renal effects .

Market and Industrial Relevance

- Ethanesulfonic Acid Derivatives : The global market for ethanesulfonic acid (CAS 594-45-6) is driven by demand in pharmaceuticals (e.g., nintedanib esylate ) and biodiesel production . The target compound’s niche structure may position it in high-value sectors like optoelectronics or drug delivery .

- Regulatory Considerations : Emerging PFAS alternatives (e.g., GenX) face scrutiny due to bioaccumulation and hepatotoxicity . The target compound’s biodegradability profile remains unstudied but could be advantageous if its spirocyclic structure enhances metabolic breakdown.

Biological Activity

Ethanesulfonic acid and its derivatives, particularly complex compounds such as "Ethanesulfonic acid, 2-((1,1-dioxido-6'-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9'-(9H)xanthen)-3'-yl)methylamino)-", have garnered attention for their potential biological activities. This article will explore the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound is a complex organosulfonic acid derivative characterized by multiple functional groups, including sulfonyl and amino groups, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

Antibacterial Activity

Research has indicated that derivatives of ethanesulfonic acid exhibit significant antibacterial properties. For instance, studies involving silver nanoparticles synthesized with ethanesulfonic acid derivatives show enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell walls and interference with DNA replication due to the binding of silver ions released from nanoparticles .

Table 1: Antibacterial Activity of Ethanesulfonic Acid Derivatives

| Bacterial Strain | Concentration (μg/ml) | Inhibition Observed |

|---|---|---|

| Escherichia coli | 40 | High |

| Staphylococcus aureus | 40 | Moderate |

| Staphylococcus aubeus | 40 | Moderate |

| Control | - | None |

The antibacterial efficacy of these compounds can be attributed to several mechanisms:

- Cell Wall Disruption : The interaction of silver ions with bacterial membranes leads to structural damage and cell lysis.

- DNA Binding : Silver nanoparticles can bind to bacterial DNA, causing structural alterations that inhibit replication .

- Reactive Oxygen Species (ROS) Generation : The presence of nanoparticles can induce oxidative stress in bacterial cells, further contributing to cell death .

Case Study 1: Antibacterial Efficacy Evaluation

In a study published in the Journal of Applied Research and Technology, researchers synthesized a silver nanocomplex using a Schiff base derived from ethanesulfonic acid. The study demonstrated that the nanocomplex exhibited superior antibacterial activity compared to the individual components (the ligand and silver nanoparticles alone). This enhancement was attributed to the synergistic effects of the components in the nanocomplex .

Case Study 2: Environmental Impact on Marine Algae

Another study examined the effects of ethanesulfonic acid buffers on marine macroalgae. It was found that these buffers significantly influenced metal binding capacity in algae, demonstrating a potential environmental application for ethanesulfonic acid derivatives in bioremediation efforts. The presence of these compounds altered metal uptake dynamics, affecting growth and metal accumulation in algal species .

Q & A

Q. Critical Factors :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.

- Temperature : Reactions at 25–60°C prevent decomposition of heat-sensitive intermediates .

Basic: Which analytical techniques are optimal for structural characterization?

Answer:

Combine spectroscopic and chromatographic methods:

Basic: How does the compound’s sulfonic acid functionality impact its use as a biological buffer?

Answer:

The sulfonic acid groups confer a pKa ~6.5–7.0, making it suitable for buffering in physiological pH ranges (5.5–7.5). Key considerations:

- Solubility : High aqueous solubility (>200 mg/mL) due to hydrophilic sulfonate/sulfooxy groups .

- Ionic Strength : Compatibility with salts (e.g., KCl, MgSO₄) without precipitation .

- Phase Separation : Avoid co-solvents like 1,4-dioxane, which induce liquid-liquid phase separation at >40% (w/w) .

Advanced: What mechanistic role do sulfonyl/sulfooxy groups play in fluorescence quenching or enhancement?

Answer:

The spiro-xanthene core acts as a fluorophore, while sulfonyl/sulfooxy groups modulate electronic properties:

- Quenching : Electron-withdrawing sulfonyl groups reduce π-π* transition energy, shifting emission to longer wavelengths (e.g., 550–650 nm) .

- Sensitivity to pH : Protonation/deprotonation of sulfonic acid alters fluorescence intensity (e.g., 5-fold increase at pH 6.5 vs. 4.0) .

- Applications : Real-time tracking of intracellular H₂S or pH changes in live cells .

Advanced: How can contradictory data on reaction yields or biological activity be resolved?

Answer:

Advanced: What are the thermodynamic implications of its solubility in mixed solvents?

Answer:

The compound exhibits non-ideal solubility behavior in ethanol/water mixtures:

- Solubility Parameters : Hansen parameters (δD=18.5, δP=12.3, δH=10.2 MPa¹/²) predict maximum solubility at 70% ethanol .

- Phase Separation : In 1,4-dioxane, liquid-liquid phase separation occurs at >40% (w/w), critical for crystallization .

- Temperature Dependence : ΔHsol = +15.2 kJ/mol (endothermic), requiring heating for dissolution .

Advanced: How to evaluate its potential as a enzyme inhibitor or probe?

Methodology:

Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy .

Docking Studies : Simulate binding to active sites (e.g., sulfonate groups coordinate Zn²⁺ in metalloenzymes) .

Cellular Uptake : Use confocal microscopy to track intracellular localization (e.g., lysosome-targeting via sulfonate transporters) .

Basic: What safety precautions are required during handling?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential sulfonic acid aerosol formation .

- First Aid : For inhalation, administer oxygen and seek medical attention .

Advanced: Can computational methods predict its reactivity in novel reactions?

Answer:

Yes, DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilic Sites : Sulfonyl oxygen (Mulliken charge = -0.52) vs. xanthene ring (charge = +0.31) .

- Reaction Pathways : Transition states for sulfonation (ΔG‡ = 85 kJ/mol) .

Advanced: How does structural modification alter its antimicrobial activity?

Answer:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Sulfooxy → Methyl | MIC vs. C. albicans increases from 16 to 64 μg/mL | |

| Spiro → Linear | Loss of fluorescence and 50% reduced biofilm inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.